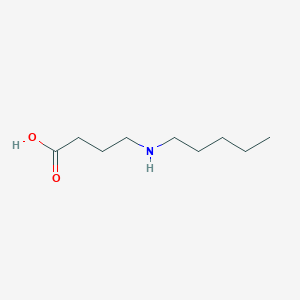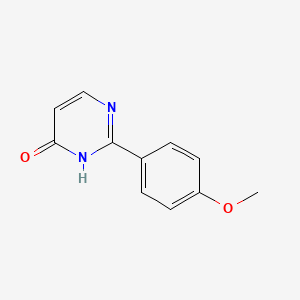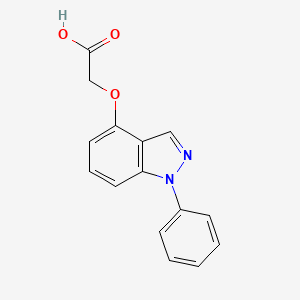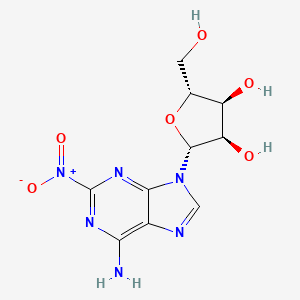![molecular formula C9H8N2O3 B12925544 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one CAS No. 105831-95-6](/img/no-structure.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one is a complex organic compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a quinone moiety linked to an oxazolidinone ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one typically involves the reaction of quinone imines with oxazolidinones under specific conditions. One common method includes the halogenation of quinone imines followed by a reaction with oxazolidinones . The reaction conditions often require the use of solvents such as chloroform and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like ethanol and acetic acid are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one involves its interaction with various molecular targets and pathways. The quinone moiety can participate in redox reactions, affecting cellular processes such as electron transport and oxidative stress . The oxazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinone imines and oxazolidinone derivatives, such as:
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
- 1,3-Benzoxathiol-2-one derivatives
- N-[4-(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenylacetamide
Uniqueness
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one is unique due to its combined quinone and oxazolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
105831-95-6 |
|---|---|
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13) |
Clave InChI |
DVFKBPVEENUAHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NO1)N=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


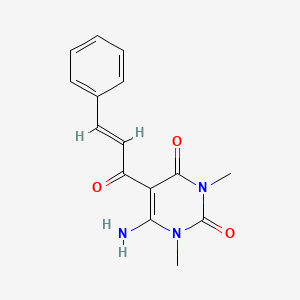
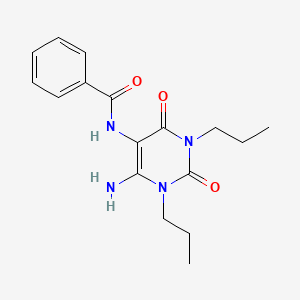
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
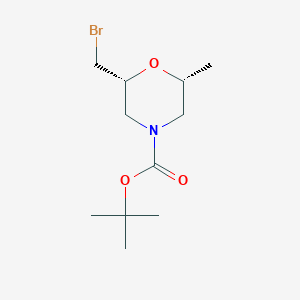
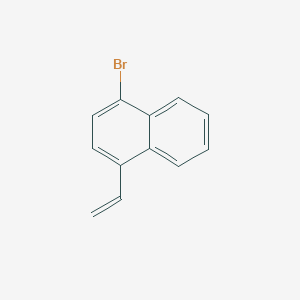
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

